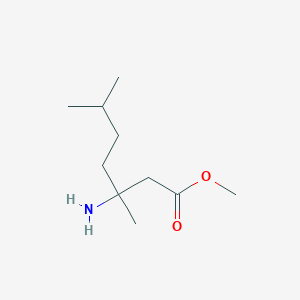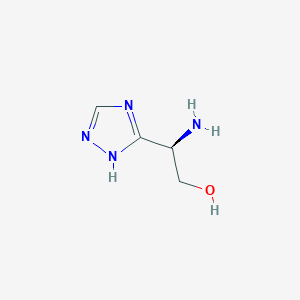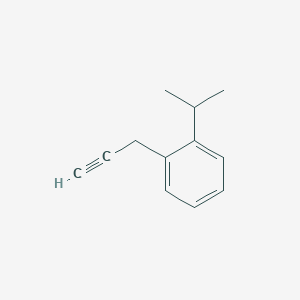
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with an isopropyl group and a propynyl group
Méthodes De Préparation
The synthesis of 1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(1-Methylethyl)benzene. This intermediate can then undergo a Sonogashira coupling reaction with propyne in the presence of a palladium catalyst and a copper co-catalyst to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and minimizing costs through the use of efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the propynyl group to a propyl group.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophiles such as halogens or nitronium ions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical outcomes.
Comparaison Avec Des Composés Similaires
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene can be compared with other similar compounds such as:
1-(1-Methylethyl)-2-(2-propen-1-yl)benzene: This compound has a propenyl group instead of a propynyl group, leading to different reactivity and applications.
1-(1-Methylethyl)-2-(2-butyn-1-yl)benzene: The presence of a butynyl group introduces additional carbon atoms, affecting the compound’s physical and chemical properties.
Propriétés
Numéro CAS |
73234-88-5 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-propan-2-yl-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-4-7-11-8-5-6-9-12(11)10(2)3/h1,5-6,8-10H,7H2,2-3H3 |
Clé InChI |
ZLGCSGFYJUWJFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


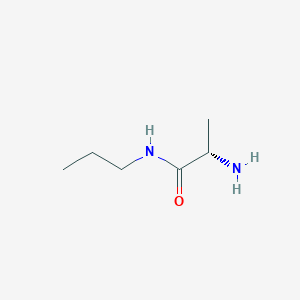
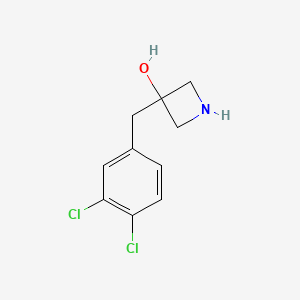
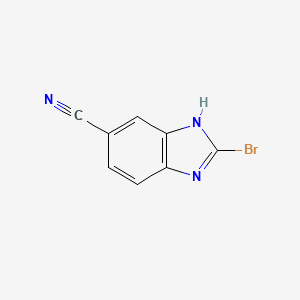
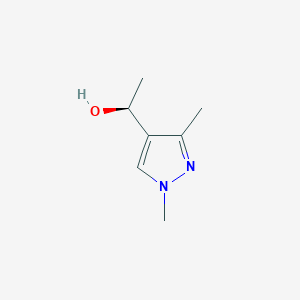
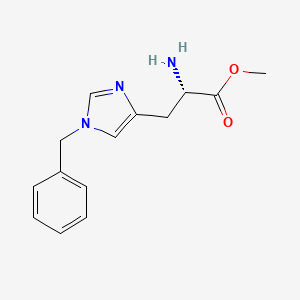
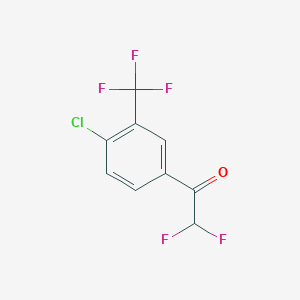
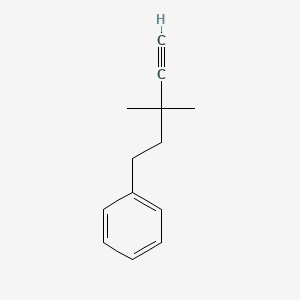
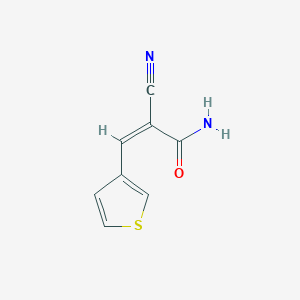
![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
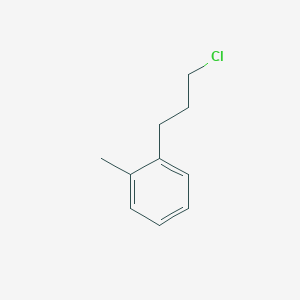
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
